N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies . The compound also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Scientific Research Applications
Synthesis of Novel Compounds
Studies have demonstrated the use of N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine in the synthesis of novel compounds. For instance, it serves as a precursor or reactant in the development of new heterocyclic compounds with potential applications in medicinal chemistry and materials science. Research efforts have focused on synthesizing derivatives through various chemical reactions, aiming to explore their biological activities or physical properties (Rahmouni et al., 2014).
Structural Studies and Crystal Engineering
The compound has been subject to structural studies, including X-ray crystallography, to understand its molecular geometry, bonding, and potential for forming complexes with metals or other organic compounds. These studies provide valuable insights into its behavior in various chemical reactions and potential for designing more complex molecular architectures (Trilleras et al., 2008).
Development of Anticancer and Antimicrobial Agents
There has been significant interest in exploring the biological activities of derivatives synthesized from this compound. Some studies have focused on evaluating these compounds' anticancer and antimicrobial properties, aiming to identify new therapeutic agents with improved efficacy and safety profiles (Titi et al., 2020).
Corrosion Inhibition
Research has also delved into the potential of derivatives for applications in materials science, such as corrosion inhibition. By understanding the molecular structure and electronic properties of these compounds, researchers aim to develop novel corrosion inhibitors that can provide enhanced protection for metals and alloys in various industrial applications (Wang et al., 2006).
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities associated with pyrazole and pyrimidine derivatives, this compound could be a candidate for further study in various fields, including medicinal chemistry, materials science, and catalysis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some compounds may inhibit the function of their target, while others may enhance it .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
One study found that a similar compound had very high solubility in saline at ph 7 (>71 mg/ml), suggesting good bioavailability .
Result of Action
Compounds with similar structures have been reported to show a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
Properties
IUPAC Name |
N'-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-8-5-9(2)17(16-8)11-6-10(13-4-3-12)14-7-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDRVNRGWNUFBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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